molecular formula C11H14BrN B11722613 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene

Cat. No.: B11722613
M. Wt: 240.14 g/mol
InChI Key: LQAAYVHKGNYMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene is a synthetic organic compound characterized by its unique structural features. This compound belongs to the indene family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of an amino group, a bromine atom, and two methyl groups on the indene backbone makes it a versatile molecule for various chemical transformations and applications.

Preparation Methods

The synthesis of 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-indene followed by the introduction of the amino group. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The subsequent amination can be carried out using ammonia or an amine source under suitable conditions.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium thiolate for thiol substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro- or nitroso-substituted indenes, while reduction of the bromine atom can produce 1-amino-3,3-dimethyl-2,3-dihydro-1H-indene.

Scientific Research Applications

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar compounds to 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene include other substituted indenes and indoles. For example:

    1-Amino-3,3-dimethyl-2,3-dihydro-1H-indene:

    6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indene: Lacks the amino group, which limits its use in biological studies.

    1-Amino-6-bromoindole: Contains an indole ring instead of an indene ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroinden-1-amine

InChI

InChI=1S/C11H14BrN/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10H,6,13H2,1-2H3

InChI Key

LQAAYVHKGNYMPY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)Br)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.